molecular formula C23H28N2O5S B265370 (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate

Katalognummer B265370
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: XVENGLWISXVCEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate, also known as DAPTA, is a small molecule that has been extensively researched for its potential therapeutic applications. DAPTA is a synthetic compound that was first synthesized by researchers at the University of California, San Francisco in the late 1990s. Since then, DAPTA has been the subject of numerous scientific studies that have explored its potential uses in a variety of fields, including medicine, biochemistry, and pharmacology.

Wirkmechanismus

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate works by binding to the viral envelope protein gp120, which is essential for the entry of HIV-1 into human cells. Specifically, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate binds to a conserved region of gp120 known as the CD4-binding site, which is required for the interaction between gp120 and the CD4 receptor on human cells. By binding to the CD4-binding site, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate prevents the interaction between gp120 and CD4, thereby inhibiting the entry of HIV-1 into human cells.
Biochemical and Physiological Effects
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been shown to have a number of biochemical and physiological effects. In addition to its antiviral properties, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been shown to inhibit the migration of cancer cells and to reduce inflammation in animal models of disease. (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has also been shown to have neuroprotective effects in animal models of neurodegenerative disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate is its specificity for the CD4-binding site of gp120. This specificity makes (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate a valuable tool for studying the interaction between gp120 and CD4, as well as for developing new therapies for HIV-1. However, one limitation of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate is its relatively low potency compared to other HIV-1 entry inhibitors. This limitation may make it difficult to develop (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate-based therapies that are effective at lower doses.

Zukünftige Richtungen

There are a number of potential future directions for research on (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate. One area of research that is currently being explored is the development of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate-based therapies for HIV-1. Specifically, researchers are working to improve the potency of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate and to develop new formulations that can be administered orally or topically. In addition to its potential uses in HIV-1 therapy, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate may also have potential uses in the treatment of other viral infections, such as influenza and hepatitis C. Finally, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate may have potential uses in the fields of biochemistry and pharmacology, where it can be used to study the structure and function of a variety of proteins and receptors.

Synthesemethoden

The synthesis of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of the pyrrolidinone core, which is achieved by reacting 3-methoxy-4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then reacted with dimethylamine to form the pyrrolidinone ring. The final step involves the addition of the thiophene group to the pyrrolidinone core, which is achieved by reacting the intermediate product with 2-bromo-thiophene in the presence of a base catalyst.

Wissenschaftliche Forschungsanwendungen

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been extensively researched for its potential use as an antiviral agent. Specifically, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been shown to inhibit the entry of HIV-1 into human cells by binding to the viral envelope protein gp120. This mechanism of action makes (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate a promising candidate for the development of new HIV-1 therapies. In addition to its antiviral properties, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has also been shown to have potential uses in the fields of biochemistry and pharmacology. For example, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been used to study the structure and function of the CXCR4 chemokine receptor, which is involved in a variety of physiological processes, including immune cell trafficking and cancer metastasis.

Eigenschaften

Produktname

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate

Molekularformel

C23H28N2O5S

Molekulargewicht

444.5 g/mol

IUPAC-Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H28N2O5S/c1-5-12-30-16-9-8-15(14-17(16)29-4)20-19(21(26)18-7-6-13-31-18)22(27)23(28)25(20)11-10-24(2)3/h6-9,13-14,20,27H,5,10-12H2,1-4H3

InChI-Schlüssel

XVENGLWISXVCEO-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3)OC

Kanonische SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CC[NH+](C)C)[O-])C(=O)C3=CC=CS3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.